2-Methyl-2-nitro-1,3-propanediol

Catalog No.
S772670
CAS No.
77-49-6
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-nitro-1,3-propanediol

CAS Number

77-49-6

Product Name

2-Methyl-2-nitro-1,3-propanediol

IUPAC Name

2-methyl-2-nitropropane-1,3-diol

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3

InChI Key

LOTYADDQWWVBDJ-UHFFFAOYSA-N

SMILES

CC(CO)(CO)[N+](=O)[O-]

Solubility

5.92 M

Synonyms

2-Methyl-2-Nitro-Propane-1,3-Diol; Nmpd; Nsc5372; 1,1-Dimethylol-1-nitroethane; 1,3-Propanediol, 2-methyl-2-nitro-; 2-Methyl-2-nitropropanediol; 3-Propanediol,2-methyl-2-nitro-1

Canonical SMILES

CC(CO)(CO)[N+](=O)[O-]

2-Methyl-2-nitro-1,3-propanediol is a chemical compound with the molecular formula C₄H₉NO₄ and a molecular weight of 135.12 g/mol. It appears as a white to almost white solid and is soluble in water. The compound has a melting point of 156 °C and is primarily used in various chemical syntheses and applications within the chemical industry .

Historical Context and Use:

2-Methyl-2-nitro-1,3-propanediol, also known as meprobamate, was first synthesized in the 1950s and gained widespread use as a prescription medication in the following decades. It was initially marketed as a muscle relaxant, anti-anxiety medication, and sleep aid due to its observed calming effects. However, concerns regarding its potential for dependence and abuse led to a decline in its use in the 1970s and 1980s. PubChem, National Institutes of Health: )

Current Research Applications:

Despite its limited clinical use today, meprobamate remains relevant in scientific research for various purposes:

  • Understanding the mechanisms of action of central nervous system depressants: Research on meprobamate contributes to the broader understanding of how drugs interact with the nervous system to produce calming and sedative effects. This knowledge informs the development of safer and more targeted medications for anxiety, insomnia, and other related conditions. NCBI, National Institutes of Health: )
  • Studying the potential for dependence and addiction: Meprobamate's history of misuse highlights the importance of researching the addictive potential of new medications. Studies on meprobamate's dependence-forming properties contribute to the development of safer medications with lower risks of abuse and addiction. ScienceDirect:
  • Serving as a reference compound in pharmacological research: Meprobamate's well-characterized effects and known mechanisms of action make it a valuable reference compound for researchers comparing the efficacy and safety of new medications. This allows for a more comprehensive understanding of how novel drugs compare to existing options in terms of their therapeutic effects and potential side effects. Journal of Medicinal Chemistry:

  • Hydrolysis: When treated with strong alkali (such as 20% sodium hydroxide), 2-methyl-2-nitro-1,3-propanediol primarily undergoes reverse aldol decomposition, leading to the formation of different products .
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, which alters its chemical properties significantly.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications.

Several synthesis methods have been documented for 2-methyl-2-nitro-1,3-propanediol:

  • Nitration of Alcohols: The compound can be synthesized by nitrating 2-methyl-1,3-propanediol using nitric acid under controlled conditions.
  • Aldol Condensation: A reverse aldol condensation reaction can also yield this compound from simpler aldehydes and ketones.
  • Chemical Modification: Starting from other nitro or hydroxy compounds, chemical modifications can lead to the formation of 2-methyl-2-nitro-1,3-propanediol.

The applications of 2-methyl-2-nitro-1,3-propanediol include:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various chemicals used in pharmaceuticals and agrochemicals.
  • Biocide: Its antimicrobial properties make it suitable for use in formulations designed to inhibit microbial growth.
  • Industrial Uses: Employed in metalworking fluids and other industrial formulations where microbial control is necessary.

Interaction studies involving 2-methyl-2-nitro-1,3-propanediol have focused on its reactivity with other chemicals and its biological interactions. For instance, studies indicate that it interacts effectively with various alkali agents during hydrolysis reactions . Additionally, its biocidal effectiveness has been evaluated against several bacterial strains, highlighting its potential utility in industrial applications .

Several compounds share structural similarities with 2-methyl-2-nitro-1,3-propanediol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Hydroxymethyl-2-nitro-1,3-propanediolC₄H₉NO₄Exhibits strong biocidal properties
2-NitropropaneC₃H₇NO₂Simpler structure; less functional groups
NitroethanolC₂H₅NO₂Lower molecular weight; different reactivity

While all these compounds contain nitro and hydroxyl functional groups, 2-methyl-2-nitro-1,3-propanediol's unique combination of both groups along with its specific structural arrangement contributes to its distinct properties and applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-1.1

Melting Point

147-149°C

UNII

31TD71126R

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-49-6

Wikipedia

2-methyl-2-nitro-1,3-propanediol

General Manufacturing Information

1,3-Propanediol, 2-methyl-2-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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